molecular formula C9H8N2O4 B2971257 4-(4-Nitrophenoxy)azetidin-2-one CAS No. 31898-87-0

4-(4-Nitrophenoxy)azetidin-2-one

Cat. No.: B2971257
CAS No.: 31898-87-0
M. Wt: 208.173
InChI Key: FZKCDUYSEXXUPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Nitrophenoxy)azetidin-2-one is a chemical compound with the molecular formula C9H8N2O4 and a molecular weight of 208.17 g/mol It is characterized by the presence of an azetidinone ring substituted with a nitrophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Nitrophenoxy)azetidin-2-one typically involves the reaction of 4-nitrophenol with azetidin-2-one under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the 4-nitrophenol, followed by the addition of azetidin-2-one . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-Nitrophenoxy)azetidin-2-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The azetidinone ring can be opened under reductive conditions.

    Substitution: The nitrophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can react with the nitrophenoxy group under basic conditions.

Major Products Formed

    Oxidation: Conversion to 4-(4-aminophenoxy)azetidin-2-one.

    Reduction: Formation of ring-opened products.

    Substitution: Formation of substituted azetidinones with various functional groups.

Scientific Research Applications

4-(4-Nitrophenoxy)azetidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Nitrophenoxy)azetidin-2-one involves its interaction with specific molecular targets. The nitrophenoxy group can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function. The azetidinone ring can act as a reactive site for further chemical modifications, enhancing the compound’s activity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Azetidin-2-one: A simpler analog without the nitrophenoxy group.

    4-(4-Aminophenoxy)azetidin-2-one: A reduced form of 4-(4-Nitrophenoxy)azetidin-2-one.

    4-(4-Methoxyphenoxy)azetidin-2-one: A derivative with a methoxy group instead of a nitro group.

Uniqueness

This compound is unique due to the presence of the nitrophenoxy group, which imparts distinct chemical and biological properties. This group can enhance the compound’s reactivity and interaction with biological targets, making it a valuable scaffold in medicinal chemistry .

Properties

IUPAC Name

4-(4-nitrophenoxy)azetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O4/c12-8-5-9(10-8)15-7-3-1-6(2-4-7)11(13)14/h1-4,9H,5H2,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZKCDUYSEXXUPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC1=O)OC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.